3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a cyanopropenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanopropenoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and chlorophenyl groups. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with different substituents on the phenyl ring.
3-[1-(2-carbamoylethyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of the chlorophenyl group and the cyanopropenoic acid moiety in 3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid provides distinct chemical properties and potential biological activities that are not observed in its analogs .
Properties
Molecular Formula |
C16H13ClN4O3 |
---|---|
Molecular Weight |
344.75 g/mol |
IUPAC Name |
(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13ClN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)/b11-7+ |
InChI Key |
PHLMWWVJBZUKIX-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.